Epitestosterone sulfate triethylamine salt chemical structure
Epitestosterone sulfate triethylamine salt chemical structure
An In-Depth Technical Guide to Epitestosterone Sulfate Triethylamine Salt: Synthesis, Characterization, and Application in Steroid Profiling
Introduction
Epitestosterone (17α-hydroxy-4-androsten-3-one) is a naturally occurring endogenous steroid and a C-17 epimer of testosterone.[1][2] While it exhibits only weak anti-androgenic properties and is a potent inhibitor of the 5α-reductase enzyme, its primary significance in modern science lies in its role as a crucial biomarker for anti-doping control.[2] In humans, epitestosterone is metabolized and excreted in urine, primarily as a glucuronide conjugate, but also as epitestosterone sulfate.[1][3] The ratio of testosterone to epitestosterone (T/E ratio) in urine is a cornerstone of anti-doping programs, as the administration of exogenous testosterone does not significantly alter endogenous epitestosterone levels, thus elevating the ratio.[1][2]
This guide provides a comprehensive technical overview of epitestosterone sulfate triethylamine salt, a stable and soluble form of the sulfated metabolite. This form is essential for its use as a certified reference material in clinical, forensic, and anti-doping laboratories. We will delve into its physicochemical properties, synthesis, analytical characterization, and its critical application in the quantitative analysis of steroid profiles. The focus is on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to work with this compound.
Part 1: Physicochemical Properties and Chemical Structure
Epitestosterone sulfate is the product of phase II metabolism, where a sulfate group is conjugated to the 17-hydroxyl position of the epitestosterone steroid core. This sulfonation process, occurring in tissues like the liver and testes, increases the water solubility of the steroid, facilitating its excretion.[1][4] The triethylamine salt is the most common commercially available form, chosen to create a stable, solid material with improved handling and solubility characteristics for preparing analytical standards.
Below is the chemical structure of the epitestosterone sulfate anion complexed with the triethylammonium cation.
Caption: Structure of Epitestosterone Sulfate and Triethylammonium Ion.
The key physicochemical properties of the compound are summarized in the table below.
| Property | Value | Source |
| Analyte Name | Epitestosterone Sulfate Triethylamine Salt | LGC Standards[5] |
| CAS Number | 182296-42-0 | LGC Standards[5] |
| Molecular Formula | C25H43NO5S | LGC Standards[5] |
| Molecular Weight | 469.68 g/mol | LGC Standards[5] |
| Alternate CAS (Free Acid) | 4579-56-0 | LGC Standards[5] |
| Free Acid Formula | C19H28O5S | PubChem[6] |
| Free Acid Mol. Weight | 368.5 g/mol | PubChem[6] |
| Form | Typically an off-white solid | CymitQuimica[7] |
Part 2: Synthesis and Analytical Characterization
Synthesis
The preparation of epitestosterone sulfate involves the sulfonation of the 17α-hydroxyl group of epitestosterone. While specific proprietary synthesis details are not public, a general and effective laboratory-scale synthesis can be achieved using a sulfur trioxide-pyridine complex or a similar mild sulfating agent. This approach prevents unwanted side reactions that could occur with harsher reagents on the sensitive steroid nucleus. The triethylamine salt is then formed by reacting the resulting epitestosterone sulfate (in its free acid form) with triethylamine. High-yield synthetic procedures for the sulfation of epitestosterone and its deuterated analogues have been reported with yields exceeding 60%.[8]
The general workflow for this synthesis is outlined below.
Caption: General workflow for the synthesis of epitestosterone sulfate triethylamine salt.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the final product, ensuring its suitability as a reference standard.
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Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is a primary tool for this analysis.[8] In positive ion mode, one would expect to see a peak for the triethylammonium cation and potentially an adduct of the full salt. In negative ion mode, the analysis would clearly show the deprotonated epitestosterone sulfate anion at its expected mass-to-charge ratio (m/z). High-resolution MS (like Q-ToF) provides an accurate mass measurement, confirming the elemental composition.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are definitive for structural elucidation. The spectrum of the salt will show characteristic signals for both the epitestosterone sulfate moiety and the triethylamine counterion. Compared to the parent epitestosterone, the proton and carbon signals around the C-17 position will experience significant downfield shifts due to the deshielding effect of the electronegative sulfate group.[10] 2D NMR techniques like COSY and HSQC are used to assign all proton and carbon signals unequivocally.[8]
| Analytical Technique | Expected Observation |
| High-Resolution MS (Negative ESI) | Accurate mass measurement of the [M-H]⁻ ion for C19H27O5S⁻. |
| Tandem MS (MS/MS) | Fragmentation pattern showing loss of SO3 (-80 Da) from the parent ion. |
| 1H NMR | Downfield shift of the C-17 proton signal compared to epitestosterone. Presence of characteristic quartet and triplet signals for the ethyl groups of triethylamine. |
| 13C NMR | Downfield shift of the C-17 carbon signal. Presence of signals corresponding to the triethylamine carbons. |
Part 3: Application in Steroid Profiling and Anti-Doping
The primary application of epitestosterone sulfate triethylamine salt is as a certified reference material for calibrators and controls in quantitative analytical methods.[11] Its use is indispensable in anti-doping laboratories for the accurate measurement of the urinary T/E ratio.[12]
Causality in Method Development: Why not just use epitestosterone?
-
Metabolite-Specific Quantification: Anti-doping and clinical labs often need to measure the specific conjugates (glucuronides and sulfates) directly, as the ratio between them can be diagnostically important.[13][14] Direct measurement avoids the destructive and time-consuming enzymatic hydrolysis step, which can also introduce variability.
-
Chromatographic Separation: Sulfated steroids are much more polar than their free counterparts. LC-MS/MS methods are designed to separate these polar compounds, and a matching internal standard (e.g., deuterated epitestosterone sulfate) is required for accurate quantification, as it will have nearly identical chromatographic behavior and ionization efficiency.[8]
Stable isotope-labeled (e.g., deuterium-labeled) epitestosterone sulfate is the gold standard for use as an internal standard in MS-based quantification.[8][15] It is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This corrects for any loss of analyte during sample preparation and for any variations in instrument response (matrix effects).
Part 4: Experimental Protocol: Quantification of Urinary Steroid Sulfates by LC-MS/MS
This section provides a representative workflow for the simultaneous analysis of steroid sulfates, including epitestosterone sulfate, from a urine matrix. The protocol is based on methodologies described for the analysis of sulfated steroid conjugates.[14][16]
Objective: To accurately quantify the concentration of epitestosterone sulfate in a human urine sample using a stable isotope-labeled internal standard.
Materials:
-
Epitestosterone Sulfate Triethylamine Salt (for calibrators)
-
Epitestosterone-d3 Sulfate Triethylamine Salt (Internal Standard, IS)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Hydrophilic-Lipophilic Balanced, HLB)
-
Methanol, Acetonitrile (LC-MS Grade)
-
Deionized Water
-
Formic Acid
-
Urine samples, Calibrators, and Quality Control (QC) samples
Caption: Step-by-step workflow for the analysis of urinary epitestosterone sulfate.
Methodology:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of Epitestosterone Sulfate Triethylamine Salt in methanol.
-
Create a series of calibration standards by spiking the stock solution into a surrogate matrix (e.g., steroid-stripped urine).
-
Prepare a working solution of the internal standard (Epitestosterone-d3 Sulfate).
-
To 1 mL of each urine sample, calibrator, and QC, add a fixed volume (e.g., 50 µL) of the internal standard working solution.
-
-
Solid-Phase Extraction (SPE): [14]
-
Condition: Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Load: Load the prepared urine sample onto the cartridge at a slow flow rate (1-2 mL/min).
-
Wash: Wash the cartridge with 3 mL of 30% methanol in water to remove polar interferences.
-
Dry: Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Elute: Elute the analytes with 3 mL of a 50:50 methanol:acetonitrile mixture.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile).
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 or similar reverse-phase column. A typical mobile phase would consist of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol. Run a gradient from low to high organic content to separate the analytes.[9]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using ESI. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both epitestosterone sulfate and its deuterated internal standard.
-
Example Transition for Analyte: Parent Ion (m/z) -> Fragment Ion (m/z)
-
Example Transition for IS: Parent Ion+3 (m/z) -> Fragment Ion (m/z)
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of epitestosterone sulfate in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
Epitestosterone sulfate triethylamine salt is more than just a chemical; it is a critical enabler of accuracy and reliability in the fields of endocrinology, clinical chemistry, and, most notably, anti-doping science. Its stability and solubility make it an ideal reference material for the precise quantification of its corresponding endogenous metabolite. Understanding its synthesis, physicochemical properties, and the nuances of its application in sophisticated analytical platforms like LC-MS/MS allows researchers and laboratory professionals to generate high-quality, defensible data. As analytical techniques continue to advance, the role of high-purity, well-characterized reference standards like epitestosterone sulfate triethylamine salt will remain fundamental to scientific integrity and progress.
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